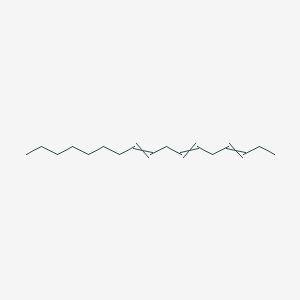
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H13IO4 It is characterized by the presence of an iodo group and three methoxy groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one typically involves the iodination of 3,4,5-trimethoxyacetophenone. One common method includes the use of iodine and sodium hydroxide solution, which facilitates the substitution of hydrogen atoms with iodine atoms . The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Iodine and Sodium Hydroxide: Used for the initial iodination step.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Derivatives: Depending on the reagents used, various substituted derivatives of the compound can be formed.
Oxidized or Reduced Products: Carboxylic acids or alcohols, respectively.
Scientific Research Applications
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The iodo group and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4,5-Trimethoxyphenyl)ethan-1-one: Lacks the iodo group but shares the trimethoxyphenyl structure.
1-(2,4,5-Trimethylphenyl)ethan-1-one: Contains methyl groups instead of methoxy groups.
Uniqueness
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
102737-57-5 |
|---|---|
Molecular Formula |
C11H13IO4 |
Molecular Weight |
336.12 g/mol |
IUPAC Name |
1-(2-iodo-3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13IO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,1-4H3 |
InChI Key |
OGTWOVJVPQYEOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1I)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


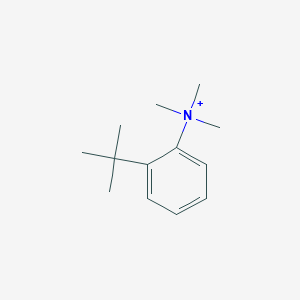
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)

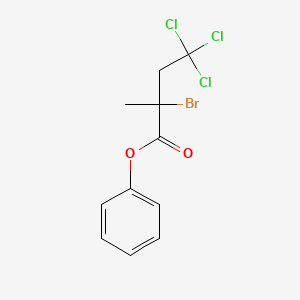
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
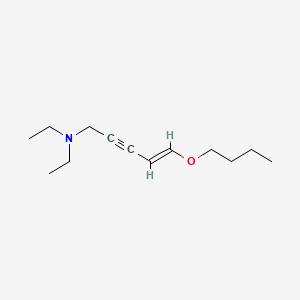
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)
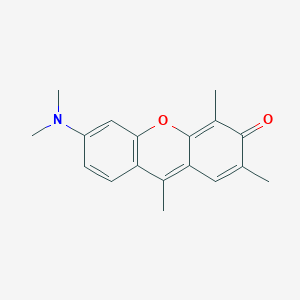

![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
